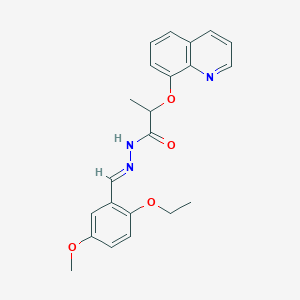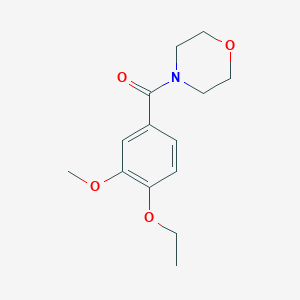
N'-(1-benzyl-4-piperidinylidene)-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-benzyl-4-piperidinylidene)-2-furohydrazide, commonly known as Furosemide, is a potent diuretic drug that is widely used in clinical settings to treat conditions such as hypertension, congestive heart failure, and edema. The drug works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and subsequent reduction in fluid volume. Furosemide has been extensively studied in both clinical and laboratory settings due to its wide range of therapeutic applications and unique mechanism of action.
作用機序
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and subsequent reduction in fluid volume. The drug acts on the thick ascending limb of the loop of Henle, where it inhibits the Na+/K+/2Cl- co-transporter, leading to increased excretion of sodium, chloride, and water. Furosemide also has vasodilatory effects, which may contribute to its therapeutic effects in conditions such as congestive heart failure.
Biochemical and Physiological Effects:
Furosemide has a range of biochemical and physiological effects, including increased excretion of sodium, chloride, and water, decreased plasma volume, and reduced blood pressure. The drug also has vasodilatory effects, which may contribute to its therapeutic effects in conditions such as congestive heart failure. Furosemide has been shown to alter the expression of various genes involved in renal function and electrolyte homeostasis, including the Na+/K+/2Cl- co-transporter and aquaporin-2.
実験室実験の利点と制限
Furosemide has several advantages as a tool for laboratory experiments, including its potent diuretic effects and unique mechanism of action. The drug is also widely available and relatively inexpensive. However, Furosemide has several limitations, including potential side effects such as electrolyte imbalances and hypotension. Additionally, the drug may have variable effects depending on the species and strain of animal used in experiments, which must be taken into account when interpreting results.
将来の方向性
There are several potential future directions for research on Furosemide. One area of interest is the development of new formulations or delivery methods that improve the bioavailability and efficacy of the drug. Another area of interest is the identification of new therapeutic applications for Furosemide, such as in the treatment of acute lung injury or acute kidney injury. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of Furosemide, particularly in different species and patient populations.
合成法
Furosemide can be synthesized using a variety of methods, including the reaction of 5-sulfamoyl-3-chloro-2-pyridone with benzylamine and subsequent cyclization with furoic acid hydrazide. Other methods involve the reaction of 5-sulfamoyl-3-chloro-2-pyridone with piperidine and benzaldehyde followed by cyclization with furoic acid hydrazide. The synthesis of Furosemide is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.
科学的研究の応用
Furosemide has been extensively studied in clinical and laboratory settings due to its potent diuretic effects and unique mechanism of action. In clinical settings, Furosemide is commonly used to treat conditions such as hypertension, congestive heart failure, and edema. In laboratory settings, Furosemide is used as a tool to study the mechanisms of renal function and electrolyte homeostasis. Furosemide has also been shown to have potential therapeutic applications in the treatment of other conditions, such as acute lung injury and acute kidney injury.
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(16-7-4-12-22-16)19-18-15-8-10-20(11-9-15)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTCQJUYQQPCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=CO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)



![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)

![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)




![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
